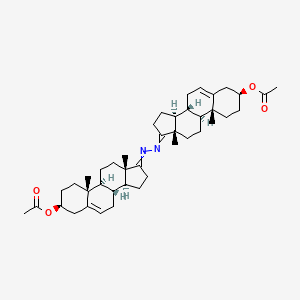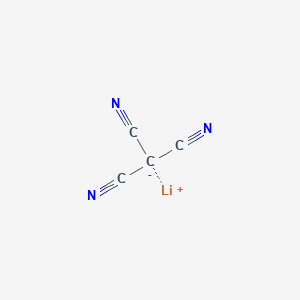
Lithium tricyanomethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tricyanomethanide is a chemical compound with the formula Li[C(CN)₃]. It is known for its unique structural properties and potential applications in various fields, including energy storage and materials science. The compound consists of a lithium cation (Li⁺) and a tricyanomethanide anion ([C(CN)₃]⁻), which features a central carbon atom bonded to three cyano groups (–CN).
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tricyanomethanide can be synthesized through a metathesis reaction involving silver tricyanomethanide (Ag[C(CN)₃]) and lithium chloride (LiCl) in water. The reaction is driven by the precipitation of silver chloride (AgCl), and the resulting this compound can be recrystallized from methanol . Another method involves combining stoichiometric amounts of potassium tricyanomethanide (K[C(CN)₃]) and lithium chloride in acetone, followed by filtration and evaporation to obtain the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium tricyanomethanide undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups in the tricyanomethanide anion can participate in nucleophilic substitution reactions.
Coordination Reactions: The lithium cation can coordinate with other ligands, forming complexes with different structural properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium chloride, potassium tricyanomethanide, and silver tricyanomethanide. Reaction conditions typically involve solvents such as water, methanol, and acetone .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with lithium chloride and potassium tricyanomethanide in acetone yields this compound and potassium chloride .
Scientific Research Applications
Lithium tricyanomethanide has several scientific research applications, including:
Mechanism of Action
The mechanism by which lithium tricyanomethanide exerts its effects is primarily related to its ability to form stable complexes with other chemical species. The lithium cation can coordinate with multiple tricyanomethanide anions, forming structures with unique geometric and electronic properties . These interactions are crucial for its applications in energy storage and materials science.
Comparison with Similar Compounds
Similar Compounds
Potassium Tricyanomethanide (K[C(CN)₃]): Similar in structure but with a potassium cation instead of lithium.
Silver Tricyanomethanide (Ag[C(CN)₃]): Contains a silver cation and is used in the synthesis of lithium tricyanomethanide.
Uniqueness
This compound is unique due to its specific coordination properties and the ability to form stable complexes with other chemical species. Its applications in energy storage and materials science distinguish it from other tricyanomethanide compounds .
Properties
Molecular Formula |
C4LiN3 |
|---|---|
Molecular Weight |
97.0 g/mol |
IUPAC Name |
lithium;methanetricarbonitrile |
InChI |
InChI=1S/C4N3.Li/c5-1-4(2-6)3-7;/q-1;+1 |
InChI Key |
UZQWVBVSXAWRJC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C(#N)[C-](C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


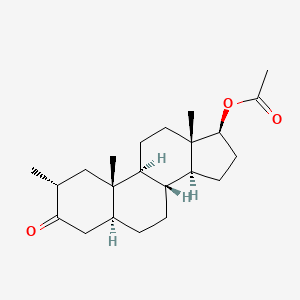
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
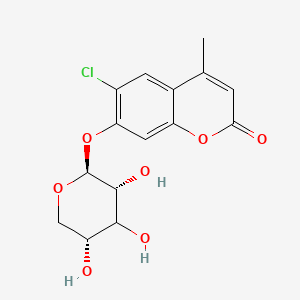
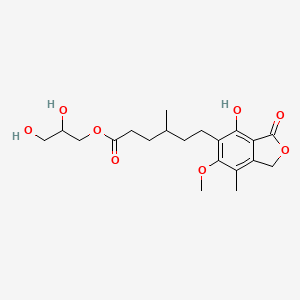
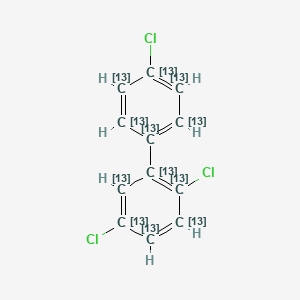
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
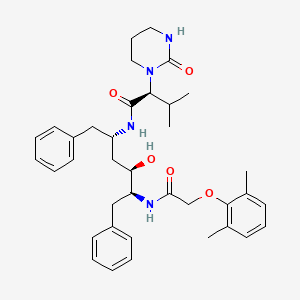
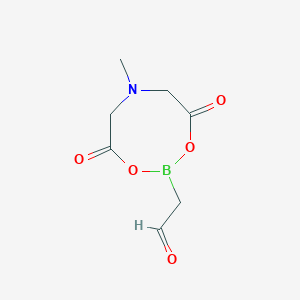
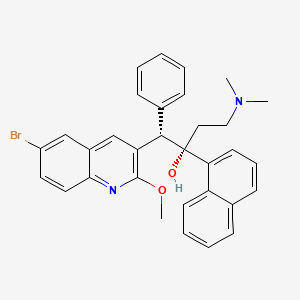

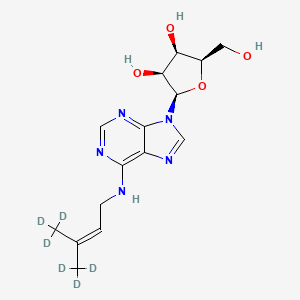
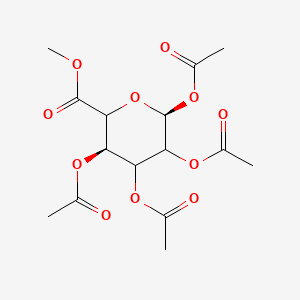
![7-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B15292959.png)
